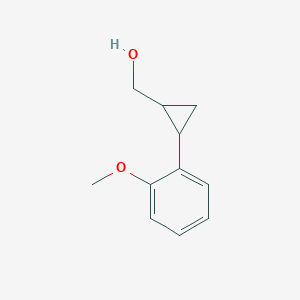

(2-(2-Methoxyphenyl)cyclopropyl)methanol

Description

(2-(2-Methoxyphenyl)cyclopropyl)methanol is a molecule characterized by a cyclopropane (B1198618) ring substituted with a hydroxymethyl group (-CH₂OH) and a 2-methoxyphenyl group. The precise arrangement of these substituents on the three-membered ring allows for the existence of different stereoisomers, each with potentially unique chemical and physical properties. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest its relevance as a building block in organic synthesis and medicinal chemistry.

Interactive Table of Compound Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

Note: The properties in this table are calculated based on the chemical structure, as specific experimental data for this compound is not widely available.

Cyclopropanes are the smallest class of carbocyclic compounds, and their chemistry has been a subject of intense study for over a century. chemrxiv.org The significant ring strain in the cyclopropane ring results in unique bonding, with the carbon-carbon bonds exhibiting a higher p-character than typical alkanes. This "bent bond" nature imparts alkene-like properties to the cyclopropane ring, making it susceptible to ring-opening reactions under various conditions.

In recent years, the incorporation of cyclopropane rings into complex molecules has become a powerful strategy in medicinal chemistry and materials science. chemrxiv.org The rigid nature of the cyclopropane scaffold allows for precise control over the spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets. Furthermore, the cyclopropane unit can enhance the metabolic stability of a drug molecule by being more resistant to enzymatic degradation compared to more flexible aliphatic chains. blogspot.com Research in this area is dynamic, with ongoing developments in methods for cyclopropanation, including visible light-mediated processes that offer robust and versatile synthetic routes to diverse cyclopropane structures. chemrxiv.org

The methoxyphenyl group, particularly the 2-methoxy isomer (also known as an o-anisyl group), is a common feature in a wide array of organic molecules, including natural products, pharmaceuticals, and functional materials. The methoxy (B1213986) group is an electron-donating group through resonance and can influence the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

In the context of this compound, the methoxy group can exert several influences. It can affect the electronic properties of the cyclopropane ring through its connection to the phenyl group. Additionally, the oxygen atom of the methoxy group can act as a coordinating site for metal catalysts, potentially directing the outcome of reactions at the nearby cyclopropyl (B3062369) or methanol (B129727) functionalities. The presence of the methoxy group also offers a handle for further chemical modification, such as demethylation to a phenol, which can then be used for subsequent coupling reactions or to introduce a new functional group. The strategic placement of methoxy groups has been shown to be critical in tuning the properties of organic materials, such as in the development of liquid crystals and semiconducting materials. chemsrc.comchemicalbook.com

Substituted cyclopropylcarbinols, the class of compounds to which this compound belongs, are versatile intermediates in organic synthesis. The primary alcohol functionality can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

A significant area of research for cyclopropylcarbinols involves their rearrangement reactions, which are often driven by the relief of ring strain. For instance, under acidic conditions, cyclopropylcarbinols can undergo ring expansion to form cyclobutanol (B46151) derivatives or ring-opening to yield homoallylic alcohols. The outcome of these reactions is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.

Computational and experimental studies have delved into the stereospecificity of nucleophilic substitutions of cyclopropylcarbinols. nih.gov These investigations have revealed that the stability of intermediate carbocations, including cyclopropylcarbinyl and bicyclobutonium ions, plays a crucial role in determining the stereochemical outcome of these transformations. nih.gov The presence of an aryl substituent, such as the 2-methoxyphenyl group in the title compound, can significantly influence the stability of these intermediates and, consequently, the reaction pathway. For example, phenyl-substituted cyclopropylcarbinols have been observed to lead to a loss of stereospecificity in some nucleophilic substitution reactions due to the formation of rearranged carbocation intermediates. nih.gov

The synthesis of cyclopropylcarbinols can be achieved through various methods, including the reduction of the corresponding cyclopropyl ketones or aldehydes. These precursors can often be prepared via cyclopropanation of α,β-unsaturated carbonyl compounds, a well-established synthetic strategy. For instance, a general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. Subsequent reduction of the ketone and methylation of the hydroxyl group would provide a viable, though not yet documented, route to this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[2-(2-methoxyphenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3 |

InChI Key |

GWNQNQUYZBGDMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC2CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl Cyclopropyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.netscribd.com For (2-(2-Methoxyphenyl)cyclopropyl)methanol, the primary disconnections involve the formation of the cyclopropane (B1198618) ring and the installation of the hydroxymethyl group.

Two logical retrosynthetic strategies emerge:

Cyclopropanation of a Pre-functionalized Alkene: The most direct approach involves disconnecting the cyclopropane ring itself. This leads back to an allylic alcohol, specifically (E)-3-(2-methoxyphenyl)prop-2-en-1-ol (also known as 2-methoxy-cinnamyl alcohol), and a methylene (B1212753) source (a carbene or carbenoid). This strategy is advantageous as it builds the core structure in a single key step from a precursor that already contains the required functional groups.

Functional Group Interconversion on a Cyclopropyl (B3062369) Scaffold: An alternative strategy involves disconnecting the alcohol functionality via a reduction. This points to a precursor such as (2-(2-methoxyphenyl)cyclopropyl)carbaldehyde or a corresponding carboxylic acid ester. This aldehyde or ester can be further disconnected through a cyclopropanation reaction of an α,β-unsaturated carbonyl compound, like an acrylate (B77674) derivative of 2-methoxystyrene. This multi-step approach allows for flexibility but requires additional reduction steps.

Convergent and Linear Synthetic Routes

Both linear and convergent synthetic sequences can be devised based on the retrosynthetic analysis. A linear synthesis would build the molecule step-by-step, while a convergent approach would prepare key fragments separately before combining them.

The formation of the three-membered ring is the cornerstone of the synthesis. Several cyclopropanation methods are applicable.

Simmons-Smith Reaction: This is a widely used method for converting alkenes into cyclopropanes, particularly effective for allylic alcohols due to the directing effect of the hydroxyl group. nih.govwikipedia.org The reaction typically employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid (ICH₂ZnI). wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For the synthesis of this compound, the Simmons-Smith reaction on 2-methoxy-cinnamyl alcohol is a highly viable route. ub.ac.id A modified version, the Furukawa reagent (Et₂Zn and CH₂I₂), can also be used. nih.govwikipedia.org

Corey-Chaykovsky Reaction: This method involves the reaction of an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, with a sulfur ylide like dimethylsulfoxonium methylide. mdpi.comnih.gov A potential route to the target compound could involve the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with a suitable ketone, followed by Corey-Chaykovsky cyclopropanation of the resulting chalcone-type intermediate. nih.govmdpi.com The final step would be a reduction of the ketone to the required primary alcohol. The efficiency of this reaction can be highly dependent on conditions such as temperature and the order of reagent addition. mdpi.com

Diazoalkane-Mediated Cyclopropanation: The reaction of alkenes with carbenes generated from diazo compounds, often catalyzed by transition metals like copper or rhodium, is another fundamental method. masterorganicchemistry.com However, the use of diazomethane (B1218177) itself is often avoided on a large scale due to its toxicity and explosive nature. masterorganicchemistry.com

Table 1: Comparison of General Cyclopropanation Methods for Styrene-type Alkenes

| Method | Carbene Source | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Simmons-Smith | CH₂I₂ / Zn-Cu or Et₂Zn | Allylic Alcohols, Vinyl Ethers | Stereospecific; hydroxyl group directs the addition. | nih.govwikipedia.org |

| Corey-Chaykovsky | (CH₃)₃S(O)I / Base | α,β-Unsaturated Carbonyls | Forms cyclopropyl ketones/esters from enones. | mdpi.comnih.gov |

| Catalytic (e.g., Rh, Cu) | Diazo Compounds | Various Alkenes | Can be rendered asymmetric with chiral catalysts. | masterorganicchemistry.comnih.gov |

| Catalytic (Co-based) | gem-Dichloroalkanes / Zn | Styrenes, Dienes | Alternative to hazardous diazo compounds for non-stabilized carbenes. | nih.govdicp.ac.cn |

When the cyclopropanation does not directly yield the final alcohol, subsequent functional group interconversions are necessary.

Reduction of Carbonyls: If the synthesis proceeds through a cyclopropyl ketone or ester intermediate, a reduction step is required. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes and ketones to primary alcohols. mdpi.com For instance, a (2-(2-methoxyphenyl)cyclopropyl) methyl ketone, formed via a Corey-Chaykovsky reaction, could be reduced to the corresponding secondary alcohol, while reduction of a cyclopropyl aldehyde or ester would yield the target primary alcohol.

Oxidation/Reduction Sequences: It is also conceivable to start from a different functional group on the cyclopropane ring and convert it to the hydroxymethyl group. For example, a cyclopropyl nitrile could be hydrolyzed to a carboxylic acid, which is then reduced to the alcohol.

Controlling the stereochemistry of the cyclopropane ring is crucial, especially for applications in medicinal chemistry. The target molecule has two stereocenters, leading to the possibility of four stereoisomers.

Substrate-Directed Synthesis: The Simmons-Smith reaction of an allylic alcohol is a classic example of diastereoselective synthesis. The hydroxyl group of the substrate coordinates to the zinc carbenoid, directing the cyclopropanation to the syn face of the double bond relative to the alcohol. ub.ac.idharvard.edu Applying this to (E)-2-methoxy-cinnamyl alcohol would preferentially yield the (1R,2R)- and (1S,2S)-racemic mixture of the syn diastereomer.

Catalytic Asymmetric Cyclopropanation: Achieving enantiocontrol requires the use of a chiral catalyst. Significant progress has been made in the catalytic asymmetric cyclopropanation of alkenes. nih.govdicp.ac.cn These methods often use a transition metal complex with a chiral ligand to control the facial selectivity of the carbene addition to the alkene. For a styrene (B11656) derivative like 2-methoxystyrene, various catalytic systems based on cobalt, molybdenum, or rhodium could be employed to synthesize a specific enantiomer of a cyclopropyl ester, which could then be reduced to the enantiopure alcohol. nih.govdicp.ac.cn Biocatalytic methods using engineered enzymes are also emerging as a powerful tool for stereoselective cyclopropanation. researchgate.netrochester.edu

Table 2: Examples of Catalytic Asymmetric Cyclopropanation of Styrene Analogs

| Catalyst System | Alkene Substrate | Achieved Enantiomeric Excess (ee) | Product Type | Reference |

|---|---|---|---|---|

| Chiral Aziridine-Phosphines / Et₂Zn | Cinnamyl Alcohol | 53-65% ee | Cyclopropyl Alcohol | researchgate.net |

| Engineered Unspecific Peroxygenase (UPO) | para-Methoxystyrene | up to 60% ee | Cyclopropane | researchgate.net |

| Chiral Salen-Mo Complex | Styrene | Good yields and enantioselectivities reported | Cyclopropane | nih.gov |

| Chiral (PDI)CoBr₂ Complex | Styrenes | >80% ee for many substrates | Cyclopropane | dicp.ac.cn |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is critical for maximizing yield, minimizing reaction times, and ensuring process safety and scalability. semanticscholar.org

For cyclopropanation reactions, key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. In Simmons-Smith reactions, the rate can decrease with increasing solvent basicity. nih.gov

Temperature: Temperature control is vital. The Corey-Chaykovsky reaction, for example, often requires low temperatures (e.g., 0 °C) to prevent side reactions. mdpi.commdpi.com

Reagent Stoichiometry and Addition Order: The ratio of reactants and the order in which they are added can determine the success of a reaction. In the synthesis of donor-acceptor cyclopropanes, using multiple equivalents of the base (e.g., sodium hydride) and careful addition of the enone substrate to the pre-formed ylide is crucial for achieving high yields. nih.govmdpi.com

Catalyst Loading: In catalytic processes, minimizing the amount of catalyst without sacrificing efficiency is a primary goal for cost reduction and sustainability.

Numerical optimization and design of experiments (DoE) can be powerful tools for systematically exploring the reaction space and identifying the optimal conditions for methanol (B129727) synthesis and similar chemical processes. semanticscholar.orgresearchgate.netresearchgate.net

Integration of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry aims to make chemical manufacturing more sustainable by reducing waste, energy consumption, and the use of hazardous materials. nih.govyoutube.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. gcande.org Catalytic reactions are generally superior to stoichiometric ones in this regard. For example, a catalytic asymmetric cyclopropanation has a higher atom economy than a classic Simmons-Smith reaction, which uses a stoichiometric amount of zinc.

Use of Catalysis: As mentioned, catalytic routes are preferred over stoichiometric ones. They reduce waste by using small amounts of a substance that can be recycled and used for multiple transformations. researchgate.net

Safer Reagents and Solvents: The classic Simmons-Smith reagent is preferable to highly toxic and explosive diazomethane. masterorganicchemistry.com Furthermore, research into replacing traditional halogenated solvents like dichloromethane (B109758) with more environmentally benign alternatives (e.g., water, supercritical CO₂, or bio-derived solvents) is a core tenet of green chemistry. nih.govresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts that operate under mild conditions is a key research area. researchgate.net Methods like microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy input. researchgate.net

By carefully selecting the synthetic route and optimizing reaction conditions, the production of this compound can be made more efficient and environmentally friendly.

Stereochemical Analysis and Control in Synthesis of 2 2 Methoxyphenyl Cyclopropyl Methanol

Enantiomeric and Diastereomeric Considerations of the Cyclopropyl (B3062369) Core

The structure of (2-(2-Methoxyphenyl)cyclopropyl)methanol features two stereogenic centers on the cyclopropane (B1198618) ring, specifically at the C1 and C2 positions. This gives rise to a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. mdpi.com

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. rsc.orgbldpharm.com For this compound, the substituents on the cyclopropane ring (the 2-methoxyphenyl group and the hydroxymethyl group) are different. Consequently, both the cis and trans isomers are chiral and exist as pairs of enantiomers. wikipedia.org

The four stereoisomers are:

(1R,2S)- and (1S,2R)-isomers, which form one enantiomeric pair (the cis isomers).

(1R,2R)- and (1S,2S)-isomers, which form the second enantiomeric pair (the trans isomers). A commercially available product is listed as rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol, indicating a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. nih.gov

The cis and trans diastereomers will exhibit different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation. The enantiomers within each pair, however, have identical physical properties in an achiral environment, necessitating chiral methods for their resolution.

Chiral Pool and Auxiliary Strategies for Stereocontrol

One established approach to obtaining enantiomerically enriched compounds is through the use of a chiral pool. This strategy involves starting with a readily available, inexpensive, and enantiomerically pure natural product that already contains the desired stereochemical elements. mdpi.com For the synthesis of this compound, a suitable chiral starting material from the chiral pool could be manipulated through a series of reactions that preserve the initial chirality to build the target molecule.

A more versatile strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. mdpi.com

In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule, for instance, by forming an ester or an amide. This would create a diastereomeric intermediate. The cyclopropanation reaction would then proceed diastereoselectively, controlled by the steric and electronic properties of the chiral auxiliary. mdpi.comnih.gov The resulting diastereomers can then be separated using standard chromatographic techniques, and subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. For example, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric synthesis, exhibiting remarkable stereocontrol in various reactions. nih.gov

Asymmetric Catalytic Methodologies for Cyclopropanation

Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral cyclopropanes. These methods employ a chiral catalyst to control the stereoselectivity of the cyclopropanation reaction, often leading to high enantiomeric excess (ee).

Several catalytic systems have been developed for asymmetric cyclopropanation. A prominent example is the use of chiral rhodium(II) catalysts in the reaction of alkenes with diazo compounds. mdpi.com For the synthesis of this compound, this would involve the reaction of 2-methoxystyrene with a suitable diazo compound in the presence of a chiral rhodium(II) carboxylate or carboxamidate catalyst.

Another powerful method is the Simmons-Smith reaction, which can be rendered asymmetric by using chiral ligands or additives. researchgate.net This reaction typically involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that then adds to the alkene. The presence of a nearby hydroxyl group in the substrate can direct the cyclopropanation, a feature that could be exploited in the synthesis of the target molecule. researchgate.net

More recent developments have seen the emergence of other transition metal catalysts, such as those based on cobalt, for asymmetric cyclopropanation reactions. mdpi.com These methods can offer high levels of enantioselectivity for a range of alkene substrates. mdpi.com The choice of catalyst and reaction conditions is crucial in determining both the diastereoselectivity (cis vs. trans) and the enantioselectivity of the cyclopropanation.

Chromatographic and Other Resolution Techniques for Stereoisomers

Given that the synthesis of this compound can result in a mixture of stereoisomers, effective separation techniques are paramount. Diastereomers, having different physical properties, can often be separated by standard chromatographic methods such as column chromatography or fractional crystallization.

The separation of enantiomers, however, requires a chiral environment. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful technique for the analytical and preparative resolution of enantiomers. wikipedia.orgresearchgate.netwindows.net CSPs are typically composed of a chiral selector immobilized on a solid support. wikipedia.orgwindows.net The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for a broad range of chiral compounds. researchgate.netrsc.org

Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile enantiomers. nih.gov Another approach to enantiomeric resolution is to derivatize the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers.

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional structure of the synthesized stereoisomers is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the cyclopropane ring. nih.gov The coupling constants (J-values) between the protons on the cyclopropane ring can provide information about their dihedral angles and thus their relative orientation. The Nuclear Overhauser Effect (NOE) is particularly useful. An NOE is observed between protons that are close in space, and the presence or absence of NOE correlations between the substituents on the cyclopropane ring can definitively establish their cis or trans relationship. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. mdpi.comnih.gov By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. mdpi.com To determine the absolute configuration, anomalous dispersion effects are often used, which requires the presence of a heavy atom in the structure or the use of specific X-ray wavelengths.

The combination of these techniques provides a comprehensive and reliable means of assigning the stereochemistry of each of the stereoisomers of this compound, which is essential for understanding their properties and potential applications.

Chemical Reactivity and Transformative Pathways of 2 2 Methoxyphenyl Cyclopropyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (2-(2-Methoxyphenyl)cyclopropyl)methanol is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and substitution reactions.

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid and results in the formation of the corresponding ester. For instance, reaction with an acyl halide or anhydride (B1165640) in the presence of a base would yield the ester product. The general scheme for esterification involves the reaction of the alcohol with a carboxylic acid, often in the presence of an acid catalyst, to produce an ester and water brainly.comgoogle.com.

Etherification, the conversion of the alcohol to an ether, can also be achieved through several methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether nih.gov. Another method involves the acid-catalyzed dehydration of two alcohol molecules, although this is more common for producing symmetrical ethers libretexts.org. For a compound like this compound, reacting its alkoxide with an alkylating agent like methyl iodide would yield the corresponding methyl ether. Efficient methods for the chemoselective etherification of benzyl (B1604629) alcohols, which share some reactivity characteristics with the title compound due to the adjacent aromatic ring, have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) organic-chemistry.orgorganic-chemistry.org.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COO-CH₂-cyclopropyl-Ar) |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂-cyclopropyl-Ar) |

Table 1: General Esterification and Etherification Reactions

Oxidation and Reduction Transformations

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used chemguide.co.uk. The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidizes the primary alcohol to an aldehyde, (2-(2-Methoxyphenyl)cyclopropyl)carbaldehyde youtube.comlibretexts.org. These reagents are known to effectively convert primary alcohols to aldehydes without over-oxidation youtube.comlibretexts.org.

For complete oxidation to the corresponding carboxylic acid, (2-(2-Methoxyphenyl)cyclopropyl)carboxylic acid, stronger oxidizing agents are required, such as potassium dichromate(VI) in acidic solution, often with heating under reflux to ensure the intermediate aldehyde is fully oxidized chemguide.co.uknih.gov. A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂ has also been shown to be effective for converting primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups nih.gov.

The reduction of the functional group on this compound is less common as the alcohol is already in a reduced state. However, the corresponding aldehyde, (2-(2-Methoxyphenyl)cyclopropyl)carbaldehyde, can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, for example using a Raney-Cobalt catalyst, is another effective method for reducing cyclopropanecarboxaldehydes to their corresponding methanols without opening the cyclopropane (B1198618) ring google.com.

| Transformation | Starting Material | Reagent(s) | Product |

| Partial Oxidation | This compound | PCC or DMP | (2-(2-Methoxyphenyl)cyclopropyl)carbaldehyde |

| Full Oxidation | This compound | K₂Cr₂O₇, H₂SO₄, heat | (2-(2-Methoxyphenyl)cyclopropyl)carboxylic acid |

| Reduction | (2-(2-Methoxyphenyl)cyclopropyl)carbaldehyde | NaBH₄ or LiAlH₄ | This compound |

Table 2: Oxidation and Reduction Reactions

Nucleophilic Substitution and Elimination Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, the -OH group must first be converted into a better leaving group. This can be achieved by protonation with a strong acid or by conversion into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide libretexts.org.

Upon conversion to a suitable derivative, such as (2-(2-methoxyphenyl)cyclopropyl)methyl tosylate, the molecule can undergo nucleophilic substitution. The reaction mechanism, either SN1 or SN2, would depend on the reaction conditions and the structure of the substrate. An SN2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry libretexts.orgmasterorganicchemistry.com. An SN1 reaction proceeds through a carbocation intermediate youtube.com. Given the primary nature of the carbon bearing the leaving group, an SN2 mechanism is generally favored. However, the proximity of the cyclopropyl (B3062369) and phenyl groups could lead to rearrangements. For example, treatment of cyclopropyl methanols with thionyl chloride (SOCl₂) can produce the corresponding chloride, but rearrangements are a significant competing pathway tubitak.gov.tr. The formation of a primary carbocation in an SN1 reaction is highly unfavorable, but rearrangement of the cyclopropylcarbinyl cation to more stable carbocations can occur.

Elimination reactions (E1 or E2) are also possible once the hydroxyl group is converted to a good leaving group. These reactions result in the formation of an alkene. For (2-(2-methoxyphenyl)cyclopropyl)methyl derivatives, elimination would lead to the formation of a methylenecyclopropane (B1220202) derivative. Base-induced E2 elimination is a common method for achieving this transformation from sulfonate esters libretexts.org.

Transformations of the Cyclopropyl Ring System

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. Additionally, the C-H bonds on the ring can be targets for functionalization.

Ring-Opening Reactions and Rearrangements

The cyclopropane ring in this compound can be opened through several mechanisms, including acid-catalyzed, radical-mediated, and metal-catalyzed pathways. The presence of the 2-methoxyphenyl group plays a crucial role in these reactions, as it can stabilize intermediates formed during the ring-opening process nih.gov.

Acid-catalyzed ring-opening can occur upon protonation of the hydroxyl group. The resulting cyclopropylcarbinyl cation is unstable and can rearrange. This can lead to a homoallylic cation, resulting in the formation of an open-chain alkene tubitak.gov.tr. For example, the reaction of cyclopropane alcohols with acid can trigger ring-opening to generate a carbocation, which can then undergo further fragmentation or rearrangement nih.gov.

Radical-mediated ring-opening is another important pathway. One-electron oxidation of aryl-substituted cyclopropanes can generate a radical cation, which can subsequently undergo ring-opening beilstein-journals.orgnih.gov. For instance, the oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of a radical cation that undergoes decarboxylation nih.gov. Similarly, photoredox catalysis can enable the 1,3-difunctionalization of arylcyclopropanes through C-C bond cleavage under mild conditions researchgate.net. These reactions often proceed via a benzylic radical intermediate that is stabilized by the aryl group.

Rearrangements are common in the chemistry of cyclopropylcarbinyl systems. The Au(I)-catalyzed rearrangement of substrates containing arylcyclopropyl groups has been shown to proceed through intermediates that can lead to cyclopentene (B43876) derivatives nih.gov. The specific reaction pathway is often influenced by the electronic nature of the substituents on the aryl ring nih.gov.

Functionalization Strategies for the Cyclopropane Core

Directly modifying the C-H bonds of the cyclopropane ring without opening it presents a synthetic challenge but offers a direct route to more complex molecules. Recent advances in C-H activation have provided methods for such transformations.

Palladium-catalyzed C(sp³)–H arylation has been reported for aminomethyl-cyclopropanes, where a directing group is used to achieve selective functionalization of a C-H bond on the cyclopropane ring chemrxiv.org. This strategy allows for the formation of new carbon-aryl bonds directly on the strained ring. While this specific example uses an amine as a directing group, it highlights the potential for directed C-H functionalization on the cyclopropane core.

Another approach involves the synthesis of polysubstituted cyclopropanes from functionalized precursors. For example, the Corey-Chaykovsky cyclopropanation of chalcones can yield donor-acceptor cyclopropanes, which are versatile building blocks nih.gov. While this is a method of synthesis rather than a direct functionalization of the pre-formed ring of the title compound, it demonstrates how functional groups can be incorporated into an aryl-cyclopropane structure. Furthermore, methods for the synthesis of stereodefined polysubstituted cyclopropanes through carbometalation of cyclopropenes have been developed, showcasing pathways to highly functionalized cyclopropane cores researchgate.net.

Reactivity of the 2-Methoxyphenyl Moiety

The presence of a methoxy (B1213986) group and a cyclopropylmethanol (B32771) substituent on the benzene (B151609) ring governs the regioselectivity and rate of its reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.orgquora.com The (cyclopropyl)methanol substituent, while primarily alkyl in nature, can exert both electronic and steric influences on the reactivity of the aromatic system.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgwikipedia.orgbyjus.com The general mechanism proceeds through a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comnih.gov

For this compound, the methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring through resonance. quora.com This donation stabilizes the positive charge of the arenium ion, particularly when the attack occurs at the ortho and para positions relative to the methoxy group. libretexts.org Consequently, electrophilic substitution is expected to be faster than on unsubstituted benzene.

The directing influence of the substituents determines the position of electrophilic attack. The methoxy group is a strong ortho, para-director. The (cyclopropyl)methanol group, being an alkyl substituent, is also an ortho, para-director, albeit a weaker activating group than the methoxy group. In this disubstituted system, the powerful directing effect of the methoxy group will dominate.

Therefore, the primary sites for electrophilic substitution on the 2-methoxyphenyl ring of the title compound are predicted to be the positions ortho and para to the methoxy group. Given that the C2 position is already substituted, the available positions are C4 (para to the methoxy group) and C6 (ortho to the methoxy group).

Steric hindrance from the adjacent (cyclopropyl)methanol group at the C2 position may influence the ratio of ortho to para substitution. The bulkiness of this substituent could potentially disfavor electrophilic attack at the C6 position, leading to a higher proportion of the para-substituted product (at C4).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relationship to Methoxy Group | Relationship to (Cyclopropyl)methanol Group | Predicted Reactivity |

| C3 | meta | ortho | Low |

| C4 | para | meta | High |

| C5 | meta | para | Low |

| C6 | ortho | meta | Moderate to High (potential steric hindrance) |

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids to generate the nitronium ion, NO₂⁺), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid to generate SO₃), and Friedel-Crafts alkylation and acylation. wikipedia.orgunacademy.com

Directed ortho-metalation (DoM) is a powerful synthetic technique that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This reaction typically involves the deprotonation of the ortho-hydrogen by a strong organolithium base, such as n-butyllithium, facilitated by coordination of the lithium to a heteroatom in the DMG. wikipedia.orgacs.org This generates a stabilized aryllithium species, which can then react with a variety of electrophiles. wikipedia.org

The methoxy group is a well-established and effective DMG. wikipedia.orgorganic-chemistry.org In the case of this compound, the methoxy group at C2 can direct the lithiation to its ortho positions, C1 and C3. Since the C1 position is already substituted with the cyclopropylmethanol group, deprotonation is expected to occur exclusively at the C3 position.

The general mechanism for the directed ortho-lithiation of this compound would involve the following steps:

Coordination of the organolithium reagent (e.g., n-BuLi) to the oxygen atom of the methoxy group.

Deprotonation of the hydrogen atom at the C3 position by the alkyl group of the organolithium, forming a stable six-membered ring-like transition state.

Formation of the 3-lithio-2-(2-methoxyphenyl)cyclopropyl)methanol intermediate.

Quenching of the aryllithium species with an electrophile (E⁺) to introduce a new substituent at the C3 position.

It is important to consider that the hydroxyl group of the cyclopropylmethanol moiety is acidic and would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the base would be required: one to deprotonate the alcohol and the second to effect the ortho-lithiation. Alternatively, the hydroxyl group could be protected prior to the metalation step.

The competition between different directing groups can influence the regioselectivity of lithiation. acs.orgacs.org However, in this molecule, the methoxy group is a significantly stronger directing group than the alkyl-based cyclopropylmethanol substituent.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key potential transformations can be inferred from studies on analogous systems, such as other arylcyclopropylcarbinols and substituted anisoles.

Key transformations could involve reactions at the aromatic ring, as discussed above, or reactions involving the cyclopropylmethanol functionality, such as ring-opening reactions. The strained three-membered ring of the cyclopropane is susceptible to cleavage under certain conditions, for instance, in the presence of acids or through oxidative processes. copernicus.org

Mechanistic investigations into the electrophilic aromatic substitution of anisole (B1667542) have revealed that the reaction generally proceeds through the classic two-stage mechanism involving an arenium ion intermediate. nih.gov However, under certain conditions, such as halogenation in nonpolar solvents, a concerted mechanism without a formal arenium ion intermediate has also been proposed. nih.gov

For directed ortho-metalation, kinetic and spectroscopic studies on anisole have provided detailed insights into the mechanism, suggesting the involvement of dimeric or oligomeric organolithium species in the rate-determining deprotonation step. wpmucdn.comresearchgate.net The coordination of the lithium to the methoxy group is a crucial element in lowering the activation energy for the ortho-deprotonation.

Mechanistic studies on the ring-opening of arylcyclopropylcarbinol systems often point towards the formation of carbocationic intermediates, particularly under acidic conditions. The stability of the resulting carbocation, which can be influenced by the substituents on the aromatic ring, will dictate the reaction pathway and the nature of the ring-opened products.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (2-(2-Methoxyphenyl)cyclopropyl)methanol, which possesses two chiral centers on the cyclopropane (B1198618) ring, NMR can define the relative stereochemistry (cis or trans) and, with specific reagents, the absolute configuration.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the cyclopropyl (B3062369) ring protons, and the protons of the hydroxymethyl group. The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (J-coupling). For this molecule, COSY would show correlations between the non-equivalent protons on the cyclopropane ring and between the cyclopropyl proton and the CH₂OH group's protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of the carbon signals for the methoxy group, the cyclopropane ring, and the methanol's methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule. Key correlations would include the methoxy protons to the aromatic quaternary carbon, and the CH₂OH protons to the cyclopropyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. For determining stereochemistry, a NOESY experiment could show a correlation between the protons on the methoxyphenyl ring and the adjacent cyclopropyl proton, helping to confirm the molecule's conformation and the relative orientation of the substituents (cis/trans).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-(2-(2-Methoxyphenyl)cyclopropyl)methanol (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aromatic CH (4 positions) | 6.80 - 7.30 (m) | 110.0 - 130.0 | Ar-H → Ar-C |

| Methoxy (OCH₃) | ~3.85 (s, 3H) | ~55.5 | OCH₃ → C-O (Aromatic) |

| C-O (Aromatic) | - | ~157.0 | Ar-H → C-O |

| C-C (Aromatic) | - | ~127.0 | Ar-H → C-C |

| Cyclopropyl CH-Ar | ~2.10 (m, 1H) | ~24.0 | CH-Ar → Ar-C, CH₂OH |

| Cyclopropyl CH-CH₂OH | ~1.50 (m, 1H) | ~26.0 | CH-CH₂OH → C-Ar, CH₂OH |

| Cyclopropyl CH₂ | 0.80 - 1.10 (m, 2H) | ~17.0 | CH₂ → C-Ar, C-CH₂OH |

| Methanol (B129727) CH₂OH | ~3.60 (d, 2H) | ~65.0 | CH₂OH → C-CH₂OH |

| Methanol OH | Variable (br s, 1H) | - | - |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. These enantiomers are indistinguishable in a standard NMR experiment. To determine the enantiomeric excess (ee) or purity of a sample, a chiral derivatizing agent (CDA) can be used. chemsrc.combldpharm.com A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). chemsrc.com

The alcohol functional group of this compound can react with both enantiomers of Mosher's acid chloride to form a mixture of diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the integration of their unique signals (e.g., the methoxy protons) to quantify the original enantiomeric ratio. bldpharm.com

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the neutral chemical formula is C₁₁H₁₄O₂. The calculated exact mass for its molecular ion [M+H]⁺ (C₁₁H₁₅O₂⁺) is 179.1067. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's chemical formula. mdpi.com

GC-MS combines two powerful techniques. Gas chromatography separates the components of a mixture, and mass spectrometry provides a mass spectrum for each component. For a synthesized sample of this compound, GC-MS is used to assess its purity. A pure sample will show a single peak in the gas chromatogram. docbrown.info

The mass spectrometer then provides a fragmentation pattern, which serves as a "molecular fingerprint." While the molecular ion peak (at m/z = 178 for the M⁺ ion) may be observed, the fragmentation pattern is often more informative. For this compound, characteristic fragmentation pathways would include:

Loss of water: A peak at m/z 160 (M-18) is typical for alcohols. libretexts.org

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH) would yield a fragment at m/z 147.

Benzylic cleavage: The most stable cation is often the methoxy-substituted tropylium (B1234903) ion or benzyl (B1604629) cation. Cleavage of the bond between the cyclopropane ring and the aromatic ring could lead to a prominent ion at m/z 121, corresponding to [CH₃OC₆H₄CH₂]⁺.

Cyclopropane ring fragmentation: The strained cyclopropane ring can undergo cleavage, leading to a complex series of smaller fragments.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Predicted Identity | Fragmentation Pathway |

| 178 | [M]⁺ | Molecular Ion |

| 160 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 147 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 135 | [C₉H₁₁O]⁺ | Cleavage and rearrangement |

| 121 | [CH₃OC₇H₆]⁺ | Formation of methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of methoxy group) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound.

In the FT-IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Sharp peaks around 2850-3000 cm⁻¹ correspond to aliphatic C-H stretching from the cyclopropane, methanol, and methoxy groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol would be visible in the 1000-1300 cm⁻¹ fingerprint region. Specifically, the aryl-alkyl ether C-O stretch is expected around 1240 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch (broad) | Alcohol |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1495 | C=C stretch | Aromatic Ring |

| 1240 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1050 | C-O stretch | Primary Alcohol |

| 750 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest available data, specific X-ray crystallography studies for the compound This compound have not been reported in publicly accessible scientific literature or crystallographic databases. While X-ray crystallography remains a principal and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, no such analysis has been published for this particular molecule. nih.gov

The scientific community relies on techniques like X-ray diffraction to elucidate the solid-state conformation and establish the stereochemistry of novel compounds. nih.govnih.gov For related structures containing cyclopropyl and methoxyphenyl moieties, crystallographic data has been instrumental in understanding their molecular architecture. However, without single-crystal X-ray diffraction analysis of this compound, detailed, experimentally verified data on its crystal packing, intramolecular interactions in the solid state, and the definitive assignment of its absolute configuration remain undetermined.

Further research, involving the successful crystallization of this compound and subsequent X-ray analysis, would be required to generate the crystallographic data necessary for a complete structural characterization. Such data would include the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of 2 2 Methoxyphenyl Cyclopropyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations have evolved to a point where they can provide accurate predictions of molecular geometries and reaction energetics for real systems. unipd.itrsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov It is particularly valuable for predicting chemical reactivity by analyzing key electronic parameters. For molecules containing methoxyphenyl groups, DFT has been used to study intramolecular charge transfer (ICT), chemical potential, hardness, and electrophilicity. nih.gov

In the context of (2-(2-Methoxyphenyl)cyclopropyl)methanol, DFT calculations can map the distribution of electron density and identify reactive sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Another tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to be electron-rich regions, susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be an electron-poor site.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | 0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | -2.65 eV | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | 3.15 eV | Represents the resistance to change in the electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 1.12 eV | A global reactivity index that quantifies the energy lowering of a system when it accepts electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data in their fundamental formulation. unipd.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results, especially for spectroscopic parameters. github.ionih.gov

For this compound, ab initio calculations are instrumental in predicting vibrational frequencies (for IR spectroscopy) and nuclear magnetic shielding tensors (for NMR spectroscopy). researchgate.net Calculating vibrational frequencies typically involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov While the harmonic approximation is a common starting point, more advanced methods can account for anharmonicity, leading to better agreement with experimental IR spectra. nih.gov

Similarly, predicting NMR chemical shifts with high accuracy is a significant achievement of ab initio methods. escholarship.org The magnetic shielding of each nucleus is calculated, and these values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from the rotation around the C-C bond connecting the cyclopropyl (B3062369) and methanol (B129727) groups and the C-O bond of the methoxy group, means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface (PES). indiana.edu

Computational methods can systematically explore the PES by rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformers, which are the ones most likely to be populated at equilibrium. For this molecule, key conformations would include different relative orientations of the hydroxyl group with respect to the cyclopropane (B1198618) ring and the methoxy group relative to the phenyl ring. Steric hindrance and intramolecular hydrogen bonding can play a significant role in determining the relative stability of these conformers.

| Conformer Description (Rotation around cyclopropyl-CH2OH bond) | Dihedral Angle (Cring-Cring-Cmethanol-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Gauche 1 | ~60° | 0.00 | Potential for intramolecular H-bond between OH and methoxy oxygen. Most stable. |

| Anti | 180° | 1.5 | Hydroxyl group is directed away from the phenyl ring. |

| Gauche 2 | ~-60° | 0.8 | Less stable gauche form due to steric interaction with the phenyl ring. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. nih.gov

An MD simulation of this compound, for instance, could be performed by placing the molecule in a simulated box of water molecules. Such a simulation would reveal how the molecule moves and flexes in an aqueous environment, how it forms hydrogen bonds with water, and the timescale of its conformational transitions. This information is crucial for understanding its behavior in biological or chemical systems where it is not in an isolated, gas-phase state. Studies on related molecules like methanol have used MD to investigate phenomena like nucleation and interactions at interfaces. unife.itnih.gov

Prediction of Spectroscopic Properties from Computational Models

A primary application of computational modeling is the prediction of spectroscopic data, which can be used to identify and characterize molecules. escholarship.org By combining the methods described above, it is possible to generate theoretical spectra that can be compared directly with experimental results.

For NMR spectroscopy, the process involves first performing a conformational search to identify all low-energy conformers. github.io Then, for each significant conformer, the nuclear magnetic shielding constants are calculated using a high-level method (like DFT or MP2). caltech.edudtic.mil These shielding constants are then averaged, weighted by the Boltzmann population of each conformer, and finally converted into chemical shifts. github.io This approach provides a robust prediction of the NMR spectrum, accounting for the dynamic nature of the molecule.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (B3LYP/6-311+G**) | Predicted δ (WP04/6-311++G(2d,p)) |

|---|---|---|---|

| Hydroxymethyl Carbon (-CH2OH) | 65.2 | 66.1 | 65.4 |

| Methoxy Carbon (-OCH3) | 55.6 | 56.0 | 55.7 |

| Cyclopropyl C1 (attached to Phenyl) | 25.8 | 26.5 | 25.9 |

| Cyclopropyl C2 (attached to CH2OH) | 22.1 | 22.9 | 22.3 |

| Phenyl C1 (ipso- to Cyclopropyl) | 130.5 | 131.2 | 130.6 |

| Phenyl C2 (ipso- to Methoxy) | 157.0 | 157.8 | 157.1 |

Similarly, theoretical IR spectra can be computed from the harmonic (or anharmonic) vibrational frequencies and their corresponding intensities calculated via quantum chemistry. nih.gov These predicted spectra are invaluable for assigning vibrational modes observed in experimental IR spectroscopy.

Applications in Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure cyclopropane (B1198618) derivatives are highly sought-after building blocks in the synthesis of complex molecules, particularly natural products and pharmaceuticals. marquette.eduresearchgate.net The rigid cyclopropane ring acts as a conformational anchor, allowing for precise spatial arrangement of functional groups, which is crucial for biological activity. Cyclopropylmethanol (B32771) derivatives, in particular, serve as versatile synthons for a variety of more complex structures. acs.orgnbinno.com

When used in its enantiomerically pure form, (2-(2-Methoxyphenyl)cyclopropyl)methanol provides a scaffold with two contiguous stereocenters. This defined chirality is instrumental in directing the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the aryl ring can be modified through electrophilic aromatic substitution.

The presence of the ortho-methoxy group on the phenyl ring is particularly significant. It can influence reaction pathways through several mechanisms:

Steric Hindrance: It can direct incoming reagents to the opposite face of the molecule.

Electronic Effects: As an electron-donating group, it activates the aromatic ring and can stabilize adjacent carbocationic intermediates that may form during a reaction.

Chelation Control: The oxygen atom of the methoxy (B1213986) group can coordinate to metal-based reagents, holding them in a fixed position and leading to highly diastereoselective transformations on nearby functional groups.

While specific total syntheses employing this compound are not extensively documented, the importance of the cyclopropane motif is well-established in a variety of natural products.

Table 1: Examples of Natural Products Containing a Cyclopropane Moiety

| Natural Product | Class | Biological Significance |

|---|---|---|

| Curacin A | Thiazoline | Potent antimitotic agent that interacts with tubulin. marquette.edu |

| Anthroplalone | Sesquiterpene | Isolated from sea anemones. marquette.edu |

| Cilastatin | Amino acid derivative | Inhibitor of the renal enzyme dehydropeptidase I. researchgate.net |

Ligand Design and Catalyst Development Incorporating the Cyclopropylmethanol Scaffold

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically pure product. nih.gov The rigid and stereochemically defined structure of this compound makes it an excellent scaffold for the design of novel chiral ligands. nih.gov

The key attributes of this compound as a ligand scaffold include:

Rigid Backbone: The cyclopropane ring restricts conformational flexibility, which is essential for creating a well-defined chiral pocket around a metal center, thereby enabling high enantioselectivity. mdpi.com

Functional Handles: The primary alcohol and the aromatic ring are ideal points for chemical modification to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. researchgate.net For instance, the alcohol can be converted to an amine to create N,O-type ligands or to a phosphine (B1218219) ether for P,O-ligands.

Hemilabile Potential: The oxygen atom of the 2-methoxy group can act as a weakly coordinating, or hemilabile, donor. Such ligands can temporarily dissociate one coordination site during a catalytic cycle, opening up a position for substrate binding, which can enhance catalytic activity.

By modifying the hydroxyl and aryl groups, a diverse library of ligands can be conceptualized for various metal-catalyzed asymmetric reactions.

Table 2: Potential Chiral Ligands Derived from the this compound Scaffold

| Ligand Type | Hypothetical Structure | Potential Application (Reaction) |

|---|---|---|

| P,O-Ligand | A phosphine group replaces the hydroxyl proton, creating a P,O-chelating system. | Palladium-catalyzed Asymmetric Allylic Alkylation |

| N,O-Ligand | The hydroxyl group is converted to an amino group. | Rhodium-catalyzed Asymmetric Hydrogenation |

| Bis(oxazoline) Ligand | The scaffold is elaborated to incorporate two oxazoline (B21484) rings. | Copper-catalyzed Asymmetric Cyclopropanation |

| Salen-type Ligand | Two units of the scaffold are linked to form a tetradentate ligand. | Manganese-catalyzed Asymmetric Epoxidation |

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymers, Optoelectronic Materials)

The high ring strain of cyclopropanes makes them attractive monomers for Ring-Opening Polymerization (ROP), a powerful method for synthesizing polymers with well-defined structures. Specifically, cyclopropanes bearing both a donor and an acceptor substituent (donor-acceptor cyclopropanes) are known to undergo ROP catalyzed by Lewis acids. rsc.org In the case of this compound, the methoxyphenyl group acts as an electron donor, while the hydroxymethyl group also has donor character.

The polymerization is initiated by a Lewis acid catalyst, which coordinates to the monomer and facilitates the cleavage of a carbon-carbon bond in the ring. This generates a zwitterionic or dipolar intermediate that propagates by attacking subsequent monomer units. rsc.org For an aryl-substituted cyclopropane, this ring-opening can create a stable benzylic cation, which drives the polymerization forward. rsc.org

The resulting polymer from this compound would feature a poly(alkane) backbone with regularly spaced 2-methoxyphenyl and hydroxymethyl side chains. These functional pendant groups would impart specific properties to the material:

The 2-methoxyphenyl groups would influence the polymer's solubility, processability, and electronic properties, making it potentially useful for optoelectronic applications.

The hydroxymethyl groups would increase polarity and provide sites for cross-linking or post-polymerization functionalization, allowing for the fine-tuning of material properties like thermal stability and adhesion.

Table 3: Hypothetical Properties of a Polymer Derived from this compound

| Property | Poly(styrene) (for comparison) | Poly[this compound] (Hypothetical) |

|---|---|---|

| Monomer | Styrene (B11656) | This compound |

| Backbone | Poly(1-phenylethylene) | Poly(1-(hydroxymethyl)-2-(2-methoxyphenyl)propane-1,3-diyl) |

| Pendant Groups | Phenyl | 2-Methoxyphenyl, Hydroxymethyl |

| Polarity | Non-polar | Polar |

| Glass Transition (Tg) | ~100 °C | Expected to be higher due to polar interactions and bulky groups. |

| Functionality | Inert (requires harsh conditions to functionalize) | Reactive hydroxyl groups available for modification. |

Development of Novel Methodologies Using the Compound as a Substrate

The unique reactivity of the strained cyclopropane ring makes this compound an excellent substrate for developing novel synthetic methodologies, primarily centered around ring-opening reactions. researchgate.net These methods provide access to 1,3-difunctionalized acyclic structures that are valuable synthetic intermediates.

Key methodologies include:

Acid-Catalyzed Ring-Opening: Treatment with a Brønsted or Lewis acid (e.g., BCl₃, TfOH) can induce ring-opening to form a thermodynamically stable benzylic carbocation. rsc.org The strong electron-donating effect of the ortho-methoxy group would significantly stabilize this intermediate. This cation can then be trapped by a wide range of intra- or intermolecular nucleophiles, leading to the formation of complex 1,3-disubstituted products in a single step. rsc.org

Radical Ring-Opening: The cyclopropylmethyl system is a classic "radical clock." A radical can be generated on the methylene (B1212753) carbon (e.g., via abstraction from the alcohol), which undergoes extremely rapid ring-opening (with rate constants often >10⁸ s⁻¹) to form a homoallylic radical. rsc.org This process is essentially irreversible and can be harnessed in cascade reactions. Oxidative radical ring-opening reactions, mediated by reagents like manganese(III) acetate (B1210297) or through photoredox catalysis, allow for the coupling of the cyclopropane with other molecules, such as malonates or fluoroalkyl sources. nih.gov

Photoredox-Catalyzed Reactions: Through single-electron transfer (SET), photoredox catalysts can oxidize the electron-rich methoxyphenyl ring to generate a radical cation. researchgate.net This intermediate is highly susceptible to ring-opening, which can be followed by trapping with various nucleophiles or participation in cycloadditions, enabling the construction of diverse molecular frameworks under mild, visible-light-mediated conditions. researchgate.netrsc.org

Table 4: Summary of Novel Methodologies Utilizing Aryl Cyclopropane Substrates

| Methodology | Activation Method | Key Intermediate | Product Type |

|---|---|---|---|

| 1,3-Arylboration | Lewis Acid (BCl₃) | Benzylic Cation | 1-Aryl-3-borylpropane Derivatives rsc.org |

| Oxo-amination | Photoredox Catalysis (SET) | Radical Cation | β-Amino Ketones researchgate.net |

| Radical Addition/Opening | Radical Initiator (e.g., Mn(OAc)₃) | Homoallylic Radical | Functionalized Homoallylic Compounds nih.gov |

| Ring-Opening/Recyclization | Thermal (uncatalyzed) | Zwitterion | Indenones and Fluorenones acs.org |

Emerging Research Directions and Future Perspectives for 2 2 Methoxyphenyl Cyclopropyl Methanol

The landscape of chemical synthesis and analysis is undergoing a rapid transformation, driven by the integration of automation, data science, and advanced analytical techniques. For structurally complex and synthetically valuable molecules like (2-(2-Methoxyphenyl)cyclopropyl)methanol, these emerging fields offer exciting avenues for more efficient, selective, and sustainable production methods. Future research will likely focus on harnessing these technologies to overcome existing synthetic challenges and to explore the full potential of cyclopropyl-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.